molecular formula C19H24N2O4 B5163942 methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate

methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate

Cat. No. B5163942
M. Wt: 344.4 g/mol
InChI Key: CHKZXBCTMUUIKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 1-[(2-butyl-1,3-benzoxazol-5-yl)carbonyl]-2-piperidinecarboxylate is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as BBP or benzoxazolylbutylpiperidone and is known for its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of BBP involves its ability to selectively bind to the dopamine transporter and inhibit the reuptake of dopamine. This leads to increased levels of dopamine in the brain, which can have a variety of effects on behavior and cognition.
Biochemical and Physiological Effects:
BBP has been shown to have a variety of biochemical and physiological effects, including increased locomotor activity, enhanced learning and memory, and increased sensitivity to the effects of psychostimulant drugs. BBP has also been shown to have neuroprotective effects in animal models of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using BBP in lab experiments is its selectivity for the dopamine transporter, which allows for more precise manipulation of the dopamine system. However, one of the limitations of using BBP is its relatively short half-life, which can make it difficult to study the long-term effects of dopamine manipulation.

Future Directions

There are several potential future directions for research on BBP. One area of interest is the potential use of BBP as a treatment for Parkinson's disease, due to its neuroprotective effects. Another area of interest is the use of BBP as a tool for studying the role of the dopamine system in addiction and other psychiatric disorders. Additionally, further research is needed to fully understand the long-term effects of BBP on the dopamine system and behavior.

Synthesis Methods

The synthesis of BBP involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-aminobenzoic acid with butylamine to form 2-butylbenzoxazole. This intermediate is then reacted with piperidone in the presence of a catalyst to yield BBP.

Scientific Research Applications

BBP has been studied extensively for its potential applications in scientific research. One of the primary uses of BBP is as a tool for studying the dopamine and norepinephrine systems in the brain. BBP has been shown to selectively bind to the dopamine transporter and inhibit the reuptake of dopamine, leading to increased levels of dopamine in the brain.

properties

IUPAC Name

methyl 1-(2-butyl-1,3-benzoxazole-5-carbonyl)piperidine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4/c1-3-4-8-17-20-14-12-13(9-10-16(14)25-17)18(22)21-11-6-5-7-15(21)19(23)24-2/h9-10,12,15H,3-8,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHKZXBCTMUUIKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N3CCCCC3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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